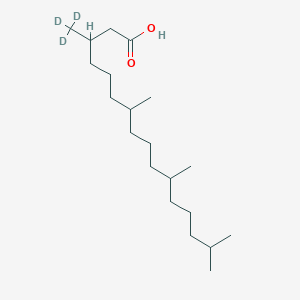

Phytanic acid-d3

Beschreibung

Eigenschaften

IUPAC Name |

7,11,15-trimethyl-3-(trideuteriomethyl)hexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/i5D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKHJSFHOZMDR-VPYROQPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Phytanic Acid-d3 in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of phytanic acid-d3 in metabolic research, with a particular focus on its application in the accurate quantification of phytanic acid. This document details the metabolic pathways of phytanic acid, its clinical significance, and the analytical methodologies that leverage its deuterated analogue for precise measurement.

Introduction to Phytanic Acid Metabolism

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid derived from the diet, primarily from dairy products, ruminant fats, and certain fish.[1] Due to the presence of a methyl group on the third carbon, it cannot be metabolized through the typical beta-oxidation pathway. Instead, it undergoes alpha-oxidation within the peroxisomes.[2][3] This process involves the removal of one carbon atom to produce pristanic acid, which can then enter the beta-oxidation pathway for further catabolism.[2]

The accumulation of phytanic acid is a hallmark of several inherited metabolic disorders, most notably Adult Refsum Disease, a peroxisomal disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase.[1] This accumulation leads to severe neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia. Consequently, the accurate measurement of phytanic acid in biological samples is crucial for the diagnosis and management of these conditions.

This compound: The Gold Standard for Quantification

To achieve the high accuracy and precision required for clinical diagnostics and metabolic research, stable isotope-labeled internal standards are employed in mass spectrometry-based analytical methods. This compound, a deuterated form of phytanic acid, serves as the ideal internal standard for this purpose.

The core principle behind using a deuterated internal standard is that it behaves nearly identically to the endogenous, non-labeled analyte (phytanic acid) during sample preparation (extraction, derivatization) and chromatographic separation. However, due to its increased mass, it can be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of the analyte during the process can be corrected for by measuring the ratio of the endogenous analyte to the internal standard. This stable isotope dilution analysis significantly improves the accuracy and reproducibility of the quantification.

Quantitative Data on Phytanic Acid Levels

The concentration of phytanic acid in plasma is a key biomarker for Refsum disease and other peroxisomal disorders. The use of this compound as an internal standard has enabled the establishment of reliable reference ranges.

| Population | Phytanic Acid Concentration (µmol/L) | Notes |

| Healthy Adults | 0 - 33 | Normal physiological range. |

| Vegetarians | Mean: 3.93 | Lower levels are observed in individuals with reduced intake of dairy and ruminant fats. |

| Vegans | Mean: 0.86 | Significantly lower levels compared to meat-eaters and vegetarians. |

| Refsum Disease | 992 - 6400 (untreated) | Markedly elevated levels are diagnostic for the disease. Average levels at diagnosis have been reported as 689.1 ± 1188.2 µmol/L. |

| Infantile Refsum Disease | Elevated | Levels are increased and dietary intervention can lead to a decrease to normal ranges. |

Experimental Protocols for Phytanic Acid Quantification

The quantification of phytanic acid using this compound as an internal standard is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

GC-MS Protocol

1. Sample Preparation:

- Internal Standard Spiking: To a plasma sample (e.g., 50 µL), add a known amount of this compound solution (e.g., 50 µL of 1.3 mg/mL in toluene).

- Hydrolysis: Release phytanic acid from lipids by saponification with ethanolic potassium hydroxide (e.g., 5% (w/v), 1 mL) at 60°C for 1 hour.

- Extraction: Acidify the sample and extract the fatty acids with an organic solvent like hexane.

- Derivatization: Convert the fatty acids to their more volatile methyl esters or pentafluorobenzyl (PFB) esters for GC analysis. For PFB derivatization, use 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile, and incubate at room temperature for 20 minutes.

2. GC-MS Analysis:

- Gas Chromatograph: A system equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

- Oven Temperature Program: A typical program starts at a lower temperature (e.g., 55°C), ramps up to an intermediate temperature (e.g., 153°C), then has a slower ramp to a higher temperature (e.g., 162°C), and finally a faster ramp to a final temperature (e.g., 250°C) which is held for a few minutes.

- Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to detect specific ions for phytanic acid and this compound. For PFB derivatives, negative ion chemical ionization (NICI) can be used. The mass-to-charge ratios (m/z) monitored for the t-butyldimethylsilyl ether derivatives are 369 for phytanic acid and 372 for this compound.

LC-MS/MS Protocol

1. Sample Preparation:

- Internal Standard Spiking: Add a known amount of this compound to the plasma sample.

- Hydrolysis: Perform acid hydrolysis to release fatty acids from their coenzyme A esters.

- Derivatization: Derivatize the fatty acids to enhance their ionization efficiency. A common method involves using oxalyl chloride, dimethylaminoethanol, and then methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives. Another approach uses 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) as a derivatization reagent.

2. LC-MS/MS Analysis:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system with a C8 or C18 reversed-phase column.

- Mobile Phase: A gradient of aqueous and organic solvents, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the derivatized phytanic acid and this compound and monitoring for a specific product ion after collision-induced dissociation.

Visualizing Metabolic and Experimental Pathways

Metabolic Pathway of Phytanic Acid

References

An In-Depth Technical Guide to the Synthesis and Stereochemistry of Phytanic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and stereochemistry of phytanic acid-d3 (7,11,15-trimethyl-3-(methyl-d3)hexadecanoic acid). Phytanic acid, a branched-chain fatty acid, is a known ligand for peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptors (RXRs), making it a molecule of significant interest in metabolic research and drug development.[1][2] The deuterated analog, this compound, serves as a valuable internal standard for mass spectrometry-based quantification of phytanic acid in biological samples. This document details the stereochemistry of naturally occurring phytanic acid, outlines a proposed stereoselective synthetic route to this compound, provides detailed experimental protocols, and presents a visualization of the relevant PPAR/RXR signaling pathway.

Stereochemistry of Phytanic Acid

Phytanic acid possesses three chiral centers at carbons 3, 7, and 11, theoretically allowing for eight stereoisomers. However, its natural precursor, phytol, derived from chlorophyll, has a defined stereochemistry. Consequently, naturally occurring phytanic acid is primarily a diastereomeric mixture of (3S,7R,11R)-phytanic acid and (3R,7R,11R)-phytanic acid. The stereocenters at positions 7 and 11 consistently exhibit the R-configuration. The synthesis of this compound for use as an internal standard should ideally preserve this natural stereochemistry to ensure co-elution and similar ionization efficiency with the endogenous analyte during chromatographic and mass spectrometric analysis.

Synthesis of this compound

The synthesis of 7,11,15-trimethyl-3-(methyl-d3)hexadecanoic acid requires a multi-step approach to selectively introduce the deuterated methyl group at the C3 position while maintaining the desired stereochemistry at C7 and C11. A plausible synthetic strategy is outlined below, starting from pristinal, which can be derived from phytol.

Proposed Synthetic Pathway

The proposed synthesis involves the conversion of pristinal to a 15-carbon α,β-unsaturated ester, followed by a stereoselective conjugate addition of a deuterated methyl group, and subsequent chain extension and hydrolysis to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This initial step is a standard chain extension of pristinal.

-

Preparation: To a solution of pristinal (1 equivalent) in dry tetrahydrofuran (THF), add triphenylphosphine (1.1 equivalents).

-

Reaction: Cool the solution to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl pristinate.

This is the key step for introducing the deuterated methyl group.

-

Reagent Preparation: Prepare a solution of lithium dimethylcuprate-d6 by adding methyllithium-d3 (2 equivalents) to a suspension of copper(I) iodide (1 equivalent) in dry diethyl ether at -78 °C.

-

Reaction: Add the α,β-unsaturated ester from the previous step (1 equivalent) to the Gilman reagent at -78 °C. Stir the reaction mixture for 2 hours at this temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting ester by flash chromatography.

-

Reaction: Dissolve the deuterated ester (1 equivalent) in dry dichloromethane (DCM) and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) (1.2 equivalents) dropwise.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with methanol, followed by the addition of a saturated solution of Rochelle's salt. Extract the product with DCM, dry, and concentrate.

-

Ylide Preparation: Prepare the Wittig reagent by adding n-butyllithium to (methoxycarbonylmethyl)triphenylphosphonium bromide in dry THF at 0 °C.

-

Reaction: Add the aldehyde from the previous step to the ylide solution and stir at room temperature overnight.

-

Work-up and Purification: Quench with water, extract with ether, dry, and concentrate. Purify by column chromatography.

-

Reaction: Dissolve the methyl ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Purification and Characterization

Final purification of this compound can be achieved by high-performance liquid chromatography (HPLC).[3] Characterization should be performed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of the C3-methyl proton signal, and ²H NMR will confirm the presence of the deuterium label.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the deuterated compound.

Quantitative Data

The following table summarizes expected yields for the synthesis of phytanic acid and its derivatives based on analogous reactions reported in the literature. Actual yields for the d3-analog may vary.

| Reaction Step | Starting Material | Product | Expected Yield (%) |

| Hydrogenation | Phytol | Dihydrophytol | >95 |

| Oxidation | Dihydrophytol | Phytanic Acid | 70-85 |

| Wittig Reaction | Aldehyde | α,β-Unsaturated Ester | 80-90 |

| Conjugate Addition | α,β-Unsaturated Ester | 3-Methyl Ester | 75-85 |

| Ester Hydrolysis | Methyl Phytanate | Phytanic Acid | >90 |

Phytanic Acid Signaling Pathway

Phytanic acid and its metabolite, pristanic acid, are natural ligands for the nuclear receptor PPARα.[1][4] Phytanic acid can also activate retinoid X receptors (RXRs). PPARα forms a heterodimer with RXR, which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid metabolism and energy homeostasis.

Caption: Phytanic acid activation of the PPARα/RXR signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of this compound. The proposed synthetic route offers a stereoselective method for the introduction of a deuterium label at the C3-methyl position, crucial for its application as an internal standard. The elucidation of its interaction with the PPAR/RXR signaling pathway underscores its importance in metabolic research. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

References

- 1. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of phytanic and pristanic acid by high-pressure liquid chromatography: application of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Provenance and Dietary Landscape of Phytanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid, is a molecule of significant interest in the fields of biochemistry, nutrition, and drug development due to its unique metabolic pathway and association with human health and disease. Unlike most fatty acids, phytanic acid is not synthesized de novo in humans; its presence in the body is entirely of exogenous origin. This technical guide provides a comprehensive overview of the biological origins of phytanic acid, its primary dietary sources, its metabolic fate in humans, and its role as a signaling molecule. Detailed experimental protocols for its quantification and data on its concentration in various foodstuffs are also presented to serve as a valuable resource for the scientific community.

Biological Origin of Phytanic Acid

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is derived from phytol, a diterpene alcohol that is an integral part of the chlorophyll molecule in plants and photosynthetic bacteria.[1] Humans and most other vertebrates lack the enzymes to release phytol from chlorophyll. However, microorganisms present in the gut of ruminant animals, such as cows and sheep, possess the necessary enzymes to break down chlorophyll and convert the released phytol into phytanic acid.[2][3] This process of biohydrogenation and subsequent oxidation in the rumen is the primary route through which phytanic acid enters the food chain.[4]

Some marine organisms, including certain fish and marine invertebrates, can also accumulate phytanic acid, likely through their diet of phytoplankton which contains chlorophyll.[5] Consequently, the consumption of products from ruminant animals and certain types of fish are the main avenues for human exposure to phytanic acid.

Dietary Sources of Phytanic Acid

The concentration of phytanic acid varies significantly across different food groups. Foods of purely vegetable origin contain no significant amounts of phytanic acid. The primary dietary sources are dairy products, meat from ruminant animals, and some fatty fish. The phytanic acid content in ruminant-derived products can be influenced by the animal's diet, with higher levels generally found in products from grass-fed animals due to the higher chlorophyll intake.

Data Presentation: Phytanic Acid Content in Various Foodstuffs

The following table summarizes the quantitative data on phytanic acid concentrations in a range of food products. These values are compiled from various scientific studies and are presented to facilitate comparison.

| Food Category | Food Item | Phytanic Acid Concentration (mg/100g of food) | Reference(s) |

| Dairy Products | Homogenized Whole Milk | 9.7 | |

| Butter | 176.7 | ||

| Organic Cheeses (average) | ~50% higher than conventional | ||

| Meat | Beef (ruminant) | 4.3 | |

| Lamb Liver (ruminant) | 57.2 | ||

| Fish | Tinned Mackerel | 39.7 | |

| Fresh Salmon | 110.3 | ||

| Fats and Oils | Fat blends with animal fats | Variable, contains phytanic acid | |

| Pure vegetable fat blends | None detected |

Human Metabolism of Phytanic Acid

Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be metabolized through the typical β-oxidation pathway for fatty acids. Instead, it undergoes α-oxidation, a process that occurs primarily in the peroxisomes.

The α-oxidation of phytanic acid involves a series of enzymatic steps:

-

Activation: Phytanic acid is first converted to phytanoyl-CoA.

-

Hydroxylation: Phytanoyl-CoA is then oxidized to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA dioxygenase.

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal and formyl-CoA.

-

Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.

Pristanic acid, now lacking the β-methyl branch, can be further metabolized through the β-oxidation pathway, yielding acetyl-CoA and propionyl-CoA.

A deficiency in the enzyme phytanoyl-CoA dioxygenase leads to the genetic disorder Refsum disease, characterized by the accumulation of phytanic acid in tissues and plasma, resulting in severe neurological damage.

Mandatory Visualization: Metabolic Pathway of Phytanic Acid

Caption: The α-oxidation pathway of phytanic acid in human peroxisomes.

Phytanic Acid as a Signaling Molecule

Beyond its role as a metabolic intermediate, phytanic acid also functions as a signaling molecule by acting as a ligand for nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Retinoid X Receptor (RXR).

Upon binding to phytanic acid, PPARα forms a heterodimer with RXR. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism and energy homeostasis.

Mandatory Visualization: Phytanic Acid Signaling Pathway

Caption: Phytanic acid activates the PPARα/RXR signaling pathway to regulate gene expression.

Experimental Protocols

Accurate quantification of phytanic acid in biological samples and food matrices is crucial for research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed analytical techniques.

Experimental Protocol: Quantification of Phytanic Acid by GC-MS

This protocol provides a general workflow for the analysis of phytanic acid in a biological matrix (e.g., plasma) or food sample.

1. Sample Preparation and Lipid Extraction: a. Homogenize solid food samples. b. To a known amount of sample (e.g., 1 mL plasma or 1g of homogenized food), add an internal standard (e.g., deuterated phytanic acid). c. Perform lipid extraction using a suitable solvent system, such as a modified Bligh and Dyer method with chloroform/methanol/water. d. Separate the organic phase containing the lipids.

2. Saponification and Fatty Acid Liberation: a. Evaporate the organic solvent under a stream of nitrogen. b. Add a solution of ethanolic potassium hydroxide to the lipid extract. c. Heat the mixture to saponify the lipids and release the free fatty acids, including phytanic acid. d. Acidify the solution to protonate the fatty acids.

3. Derivatization: a. Extract the free fatty acids into an organic solvent like hexane. b. Evaporate the solvent. c. Derivatize the fatty acids to form volatile esters, commonly methyl esters (FAMEs) using a reagent like boron trifluoride in methanol, or pentafluorobenzyl (PFB) esters for enhanced sensitivity in electron capture negative ionization mode.

4. GC-MS Analysis: a. Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a polar column for FAMEs). b. Use a temperature program to separate the fatty acid esters. c. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the characteristic ions of the phytanic acid derivative and the internal standard. d. Quantify the amount of phytanic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of phytanic acid.

Mandatory Visualization: Experimental Workflow for Phytanic Acid Analysis

References

- 1. cerealsgrains.org [cerealsgrains.org]

- 2. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Metabolic Pathway of Phytanic Acid Alpha-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of phytanic acid alpha-oxidation. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who are engaged in studying peroxisomal disorders and related metabolic pathways. This document details the biochemical steps, enzymatic reactions, and subcellular localization of this vital pathway, alongside quantitative data and detailed experimental protocols.

Introduction to Phytanic Acid Alpha-Oxidation

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid derived from the phytol side chain of chlorophyll.[1] In humans, it is obtained through the consumption of dairy products, ruminant fats, and certain fish.[2] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the primary fatty acid degradation pathway, β-oxidation.[2][3] Instead, it undergoes an initial series of reactions known as α-oxidation, which shortens the fatty acid chain by one carbon, allowing the resulting product, pristanic acid, to enter the β-oxidation pathway.[3] The entire process of phytanic acid α-oxidation is believed to occur within the peroxisomes in human cells.

Deficiencies in the α-oxidation pathway lead to the accumulation of phytanic acid in tissues and plasma, resulting in a rare, autosomal recessive neurological disorder known as Refsum disease. This condition is characterized by a range of symptoms including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss. Understanding the intricacies of this metabolic pathway is therefore crucial for the diagnosis and development of therapeutic interventions for Refsum disease and other related peroxisomal disorders.

The Metabolic Pathway of Phytanic Acid Alpha-Oxidation

The α-oxidation of phytanic acid is a multi-step enzymatic process that takes place exclusively in the peroxisomes of human cells. The pathway can be summarized in the following key steps:

-

Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and occurs on the cytosolic side of the peroxisome. The resulting phytanoyl-CoA is then transported into the peroxisomal matrix.

-

Hydroxylation: Inside the peroxisome, phytanoyl-CoA is hydroxylated at the α-carbon position to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH), also known as phytanoyl-CoA dioxygenase. This enzyme requires Fe²⁺ and O₂ as co-substrates. A deficiency in PhyH is the primary cause of adult Refsum disease.

-

Cleavage: The 2-hydroxyphytanoyl-CoA is then cleaved into two products: pristanal (a C19 aldehyde) and formyl-CoA. This reaction is catalyzed by 2-hydroxyphytanoyl-CoA lyase, a thiamine pyrophosphate (TPP)-dependent enzyme. The formyl-CoA is subsequently broken down into formate and eventually carbon dioxide.

-

Oxidation to Pristanic Acid: The pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase. This pristanic acid can then be activated to pristanoyl-CoA and subsequently undergo β-oxidation.

Visualization of the Phytanic Acid Alpha-Oxidation Pathway

The following diagram illustrates the sequential enzymatic reactions involved in the conversion of phytanic acid to pristanic acid within the peroxisome.

Caption: The metabolic pathway of phytanic acid alpha-oxidation in the peroxisome.

Quantitative Data

The following tables summarize key quantitative data related to the phytanic acid alpha-oxidation pathway, including metabolite concentrations in plasma and enzyme activities.

Plasma Concentrations of Phytanic Acid and its Metabolites

| Analyte | Condition | Concentration (µmol/L) | Reference |

| Phytanic Acid | Healthy Individuals | < 10 | |

| Refsum Disease | 100 - 3000+ | ||

| Pristanic Acid | Healthy Individuals | 0.1 - 1.0 | |

| Refsum Disease | Normal to slightly elevated | ||

| 2-Hydroxyphytanic Acid | Healthy Individuals | < 0.2 | |

| Rhizomelic Chondrodysplasia Punctata | Elevated |

Enzyme Activity Data

| Enzyme | Source | Specific Activity | Reference |

| Phytanic Acid α-Oxidation | Control Human Fibroblast Peroxisomes | 37.1 ± 2.65 pmol/h/mg protein | |

| Refsum Disease Fibroblast Peroxisomes | Not detectable | ||

| Phytanoyl-CoA Ligase | Control Human Fibroblast Peroxisomes | 9.86 ± 0.09 nmol/h/mg protein | |

| Refsum Disease Fibroblast Peroxisomes | 10.25 ± 0.31 nmol/h/mg protein |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of phytanic acid alpha-oxidation.

Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts

This protocol describes the measurement of the conversion of radiolabeled phytanic acid to CO₂ in cultured human skin fibroblasts.

Materials:

-

Cultured human skin fibroblasts

-

[1-¹⁴C]phytanic acid

-

Culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Culture fibroblasts to confluency in appropriate culture flasks.

-

Prepare a reaction mixture containing culture medium and [1-¹⁴C]phytanic acid.

-

Aspirate the old medium from the fibroblast cultures and wash the cells with PBS.

-

Add the reaction mixture to the cells.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 24 hours).

-

At the end of the incubation, collect the culture medium.

-

Measure the amount of ¹⁴CO₂ produced by the cells, which is trapped in a suitable absorbent in the sealed flasks or collected from the headspace.

-

Quantify the radioactivity using a scintillation counter.

-

Harvest the cells and determine the total protein concentration for normalization of the results.

-

Express the results as pmol of ¹⁴CO₂ produced per hour per mg of cell protein.

Subcellular Fractionation for Peroxisome Isolation

This protocol outlines a method for the isolation of peroxisomes from rat liver tissue using differential and density gradient centrifugation.

Materials:

-

Fresh or frozen rat liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)

-

Differential centrifugation buffer

-

Nycodenz or Percoll gradient solutions

-

Potter-Elvehjem homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Mince the liver tissue and homogenize it in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei and unbroken cells.

-

Collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 20 minutes to obtain a crude mitochondrial and peroxisomal pellet.

-

Resuspend the pellet in homogenization buffer and layer it on top of a pre-formed density gradient (e.g., Nycodenz or Percoll).

-

Centrifuge the gradient at high speed (e.g., 100,000 x g) for 1-2 hours in an ultracentrifuge.

-

Carefully collect the fractions from the gradient. Peroxisomes will be located in a dense band, separated from mitochondria and other organelles.

-

Analyze the fractions for peroxisomal marker enzymes (e.g., catalase) to confirm the purity of the isolated peroxisomes.

Visualization of Experimental Workflow: Peroxisome Isolation

The following diagram illustrates the workflow for the isolation of peroxisomes from tissue samples.

Caption: A typical workflow for the isolation of peroxisomes via differential and density gradient centrifugation.

Conclusion

The alpha-oxidation of phytanic acid is a critical metabolic pathway, the disruption of which leads to severe neurological disorders. This guide has provided a detailed examination of the biochemical steps, enzymatic players, and subcellular context of this pathway. The presented quantitative data and experimental protocols offer a valuable resource for researchers dedicated to unraveling the complexities of peroxisomal metabolism and developing novel therapeutic strategies for conditions like Refsum disease. Further research into the regulation of this pathway and the intricate interplay between peroxisomes and other organelles will undoubtedly pave the way for new diagnostic and therapeutic avenues.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Phytanic Acid Accumulation in Refsum Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Refsum disease is a rare, autosomal recessive disorder of lipid metabolism characterized by the accumulation of phytanic acid in plasma and tissues.[1] This accumulation is a direct consequence of impaired alpha-oxidation of phytanic acid, primarily due to mutations in the PHYH gene, which encodes the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH).[2][3] The resulting systemic buildup of this branched-chain fatty acid leads to a range of severe neurological and physiological symptoms, including retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[3] This technical guide provides a comprehensive overview of the biochemical pathways, pathophysiology, and quantitative data related to phytanic acid accumulation. It also details key experimental protocols for diagnosis and research and presents visual diagrams of the core metabolic and pathological processes.

The Biochemical Basis of Refsum Disease

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is an exogenous branched-chain fatty acid derived from the phytol side chain of chlorophyll.[2] It is primarily obtained from the consumption of dairy products, fats from ruminant animals, and certain types of fish. Due to a methyl group on its beta-carbon, phytanic acid cannot be metabolized through the standard beta-oxidation pathway. Instead, it undergoes alpha-oxidation within the peroxisomes.

The critical first step of this pathway is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH) . This enzyme converts phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. In Adult Refsum Disease (ARD), the vast majority of cases (>90%) are caused by mutations in the PHYH gene, leading to a deficient or non-functional PhyH enzyme. A smaller percentage of cases (<10%) result from mutations in the PEX7 gene, which codes for the receptor responsible for transporting PhyH into the peroxisome.

This enzymatic block prevents the breakdown of phytanic acid, leading to its toxic accumulation in various tissues, most notably adipose and neural tissues. The subsequent product of alpha-oxidation, pristanic acid, is typically found in low levels in individuals with classic Refsum disease.

Quantitative Data on Phytanic Acid Accumulation

The diagnosis of Refsum disease is heavily reliant on the quantification of phytanic acid in the blood. Plasma levels in affected individuals are significantly elevated compared to the general population.

Table 1: Plasma Phytanic Acid Concentrations

| Population Group | Plasma Phytanic Acid Concentration | Unit | Reference(s) |

| Normal Individuals | < 0.2 - 0.33 | mg/dL | |

| 0 - 33 | µmol/L | ||

| Untreated Refsum Disease Patients | 10 - 50 (or higher) | mg/dL | |

| > 200 | µmol/L | ||

| 992 - 6400 | µmol/L | ||

| Patients with Retinitis Pigmentosa (not Refsum) | 38 - 192 | µmol/L |

Note: Conversion factor for phytanic acid (MW 312.5 g/mol ): 1 mg/dL = 32 µmol/L.

Once in circulation, phytanic acid is transported on lipoproteins and accumulates in various lipid-rich tissues throughout the body.

Table 2: Distribution of Phytanic Acid in Plasma Lipoproteins and Tissues in Refsum Disease

| Fraction/Tissue | Percentage/Concentration | Reference(s) |

| Plasma Lipoproteins (% of total plasma phytanic acid) | ||

| Very-Low-Density Lipoprotein (VLDL) | 16.2% ± 12.2% | |

| Intermediate-Density Lipoprotein (IDL) | 1.77% ± 1.64% | |

| Low-Density Lipoprotein (LDL) | 34.8% ± 12.6% | |

| High-Density Lipoprotein (HDL) | 14.3% ± 7.87% | |

| Tissue Distribution | ||

| Adipose Tissue | Significant accumulation | |

| Neural Tissue (Myelin Sheaths) | Significant accumulation | |

| Liver | Accumulation occurs | |

| Kidneys | Accumulation occurs | |

| Sural Nerve | Low amounts, mainly in epineurial and perineurial tissues | |

| Cerebrospinal Fluid (CSF) | Low amounts |

Pathophysiology and Cellular Toxicity

The chronic accumulation of phytanic acid is cytotoxic and disrupts cellular function through multiple mechanisms, leading to the clinical manifestations of Refsum disease.

-

Mitochondrial Dysfunction: Phytanic acid acts as a protonophore, disrupting the mitochondrial membrane potential. This uncoupling of oxidative phosphorylation leads to reduced ATP generation and increased production of reactive oxygen species (ROS).

-

Impaired Calcium Homeostasis: Elevated phytanic acid levels disturb intracellular Ca2+ regulation, which can trigger downstream apoptotic pathways.

-

Membrane Alteration: Phytanic acid is incorporated into the phospholipid fraction of cell membranes, which can alter membrane fluidity and disrupt the function of membrane-bound proteins and receptors. This "molecular distortion" is a leading hypothesis for its pathological effects.

-

Gene Expression Modulation: Phytanic acid can activate nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), altering the transcription of genes involved in lipid metabolism. It may also influence epigenetic regulation by activating histone deacetylases (HDACs).

Visualizing Key Pathways and Workflows

Phytanic Acid Metabolic Pathway

The following diagram illustrates the alpha-oxidation of phytanic acid and the metabolic block characteristic of Refsum disease.

Caption: Alpha-oxidation pathway of phytanic acid, highlighting the enzymatic block in Refsum disease.

Cellular Pathophysiology of Phytanic Acid Accumulation

This diagram outlines the downstream cellular effects resulting from the enzymatic defect.

Caption: Pathological cascade resulting from phytanic acid accumulation in Refsum disease.

Diagnostic Workflow for Refsum Disease

The following workflow outlines the steps from clinical suspicion to definitive diagnosis.

Caption: Diagnostic workflow for confirming Adult Refsum Disease.

Key Experimental Protocols

Accurate measurement of phytanic acid and related enzyme activity is crucial for diagnosis and research.

Protocol: Quantification of Plasma Phytanic Acid by GC-MS

This method is the gold standard for diagnosing Refsum disease by measuring total phytanic acid (free and esterified) in plasma.

1. Sample Preparation and Internal Standard Spiking:

- Thaw a 50-100 µL plasma sample to room temperature.

- Add a known concentration of a deuterated internal standard (e.g., [3-methyl-D3]phytanic acid) to the plasma sample. This is critical for accurate quantification.

2. Hydrolysis (Saponification):

- To release phytanic acid from its esterified forms (in triglycerides, phospholipids, etc.), perform alkaline hydrolysis.

- Add 1 mL of 1 M potassium hydroxide (KOH) in 90% ethanol.

- Vortex the mixture and incubate at 80°C for 30-60 minutes. This breaks the ester bonds.

3. Extraction:

- Cool the sample to room temperature.

- Acidify the mixture by adding 0.5 mL of 6 M hydrochloric acid (HCl) to protonate the free fatty acids.

- Perform a liquid-liquid extraction by adding 2-3 mL of an organic solvent (e.g., hexane or a hexane:isopropanol mixture) and vortexing vigorously.

- Centrifuge to separate the phases. The upper organic layer contains the fatty acids.

- Carefully transfer the upper hexane layer to a new tube and dry it completely under a stream of nitrogen.

4. Derivatization:

- Free fatty acids are not volatile enough for GC analysis. They must be derivatized to a more volatile form.

- A common method is esterification to form methyl esters (FAMEs) or tert-butyldimethylsilyl (t-BDMS) esters.

- For t-BDMS derivatization, add a derivatizing agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate at 60-80°C for 20-30 minutes.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Inject the derivatized sample into the GC-MS system.

- Gas Chromatography: Use a capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) to separate the fatty acid derivatives based on their boiling points and interactions with the column's stationary phase.

- Mass Spectrometry: Operate the MS in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Monitor the characteristic mass-to-charge ratio (m/z) ions for the phytanic acid derivative and the internal standard derivative.

- Example ions for t-BDMS derivatives: m/z 369 for phytanic acid and m/z 372 for the D3-phytanic acid internal standard.

6. Quantification:

- Integrate the peak areas for the phytanic acid and internal standard ions.

- Calculate the ratio of the endogenous phytanic acid peak area to the internal standard peak area.

- Determine the concentration of phytanic acid in the original plasma sample by comparing this ratio to a standard curve generated from known concentrations of phytanic acid.

Protocol: Phytanoyl-CoA Hydroxylase (PhyH) Activity Assay

This assay, typically performed on cultured skin fibroblasts, directly measures the function of the PhyH enzyme and can be used for confirmatory diagnosis or research.

1. Cell Culture and Homogenization:

- Culture human skin fibroblasts from a skin biopsy in appropriate media until confluent.

- Harvest the cells and wash them with a buffer (e.g., PBS).

- Resuspend the cell pellet in a homogenization buffer and lyse the cells using sonication or freeze-thaw cycles to release the peroxisomal contents.

- Centrifuge to pellet cell debris and use the supernatant (cell homogenate) for the assay.

2. Synthesis of Substrate (Phytanoyl-CoA):

- The direct substrate for PhyH is phytanoyl-CoA, not free phytanic acid. This must be synthesized from phytanic acid and Coenzyme A.

3. Assay Reaction Mixture:

- Prepare a reaction buffer containing the necessary cofactors for the PhyH enzyme, which is an iron(II) and 2-oxoglutarate-dependent oxygenase.

- The reaction mixture typically includes:

- Cell homogenate (source of the enzyme)

- Synthesized phytanoyl-CoA (substrate)

- 2-oxoglutarate

- Fe(NH4)2(SO4)2 (source of Fe2+)

- Ascorbate (to keep iron in its reduced state)

- ATP or GTP and Mg2+ (shown to be required for recombinant enzyme activity)

- Catalase (to break down H2O2 produced by other peroxisomal oxidases)

4. Incubation:

- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). During this time, active PhyH will convert phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

5. Product Detection and Quantification:

- Stop the reaction (e.g., by adding strong acid or alkali).

- The product, 2-hydroxyphytanoyl-CoA, must be hydrolyzed, extracted, and derivatized as described in the GC-MS protocol above.

- Analyze the final sample using GC-MS to quantify the amount of 2-hydroxyphytanic acid produced.

6. Calculation of Enzyme Activity:

- Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein in the cell homogenate (e.g., in nmol/hour/mg protein).

- Compare the activity in patient fibroblasts to that of control (healthy) fibroblasts. A significant reduction or absence of activity is diagnostic for Refsum disease.

Conclusion and Future Directions

Phytanic acid accumulation is the central biochemical hallmark of Refsum disease, directly linking the genetic defect to the severe clinical pathology. The mechanisms of its cytotoxicity are complex, involving mitochondrial impairment, membrane disruption, and altered gene expression. While dietary restriction and apheresis remain the cornerstones of management, a deeper understanding of these downstream pathological events is critical for the development of novel therapeutic strategies. Future research, aided by animal models, will likely focus on pharmacological interventions to bypass the metabolic block (e.g., by up-regulating alternative pathways like omega-oxidation) or to mitigate the specific cellular damage caused by phytanic acid toxicity.

References

The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate and dynamic world of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Mass spectrometry-based lipid analysis has become the cornerstone of this field, offering unparalleled sensitivity and selectivity. However, the journey from a biological sample to reliable quantitative data is fraught with potential variability arising from sample preparation, extraction inefficiencies, matrix effects, and instrument fluctuations. To navigate these challenges, the use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard, ensuring the robustness and accuracy of lipid quantification. This technical guide provides an in-depth exploration of the significance of deuterated standards in lipidomics, complete with detailed experimental protocols, quantitative data comparisons, and visual representations of key workflows and signaling pathways.

Core Principles: Why Deuterated Standards are Essential

The fundamental principle behind using a deuterated internal standard is the introduction of a known quantity of a compound that is chemically and structurally almost identical to the analyte of interest but possesses a distinct mass due to the replacement of one or more hydrogen atoms with deuterium.[1] This mass difference allows the mass spectrometer to differentiate between the endogenous lipid and the spiked-in standard.[1] By adding the deuterated standard at the very beginning of the sample preparation workflow, it experiences the same experimental conditions as the endogenous analyte.[2] Consequently, any variability introduced during extraction, derivatization, or analysis affects both the analyte and the internal standard equally. This co-variation allows for accurate correction and reliable quantification.

The primary advantages of using deuterated standards in lipidomics include:

-

Correction for Sample Loss: During the multi-step process of lipid extraction from complex biological matrices, some sample loss is inevitable. Since the deuterated standard is added at the outset, it accounts for these losses, ensuring that the final calculated concentration of the endogenous lipid is accurate.

-

Mitigation of Matrix Effects: The presence of other molecules in a biological sample can either suppress or enhance the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because deuterated standards have nearly identical physicochemical properties to their endogenous counterparts, they experience the same matrix effects.[3] This co-suppression or co-enhancement allows for a reliable correction of the analyte's signal intensity.

-

Compensation for Instrumental Variability: Mass spectrometer performance can fluctuate over time. By using a deuterated internal standard, the ratio of the analyte's signal to the standard's signal is measured, which remains stable even if the absolute signal intensities vary.[4]

-

Accurate Quantification: The use of a known concentration of a deuterated standard enables the absolute quantification of the corresponding endogenous lipid species. This is achieved by generating a calibration curve using a series of known concentrations of the analyte and a fixed concentration of the internal standard.

Quantitative Impact of Deuterated Standards

The inclusion of deuterated internal standards significantly improves the precision and accuracy of lipidomic analyses. This is often reflected in a lower coefficient of variation (CV) for quantified lipids. While a comprehensive inter-laboratory comparison is vast, the following table summarizes the expected improvements in data quality based on published studies and best practices.

| Parameter | Without Deuterated Standards | With Deuterated Standards | Key Benefits |

| Coefficient of Variation (CV%) | Often >20-30% | Typically <15% | Increased precision and reproducibility of measurements. |

| Accuracy | Prone to significant bias due to uncorrected sample loss and matrix effects. | High, as it corrects for experimental variability. | More reliable and biologically relevant quantitative data. |

| Limit of Quantification (LOQ) | Higher, as signal-to-noise can be compromised by matrix effects. | Lower, as the standard helps to distinguish the analyte signal from background noise. | Ability to accurately measure low-abundance lipid species. |

| Inter-batch Comparability | Poor, making it difficult to compare data from different analytical runs. | High, enabling robust comparison of large sample cohorts analyzed over time. | Essential for large-scale clinical and longitudinal studies. |

Experimental Protocols

Accurate and reproducible lipidomics hinges on well-defined and meticulously executed experimental protocols. The following sections provide detailed methodologies for lipid extraction and LC-MS/MS analysis incorporating deuterated standards.

Protocol 1: Lipid Extraction from Plasma/Serum using a Modified Bligh-Dyer Method

This protocol is a widely used method for the extraction of a broad range of lipid classes from plasma or serum.

Materials:

-

Plasma or serum samples

-

Deuterated internal standard mixture (containing standards for the lipid classes of interest)

-

Methanol (LC-MS grade), pre-chilled to -20°C

-

Chloroform (HPLC grade)

-

LC-MS grade water, pre-chilled to 4°C

-

Nitrogen gas for drying

-

Vortex mixer

-

Centrifuge capable of 4°C and at least 3,500 x g

-

Glass centrifuge tubes (to avoid plasticizer contamination)

Procedure:

-

Sample Thawing: Thaw frozen plasma or serum samples on ice. Once thawed, gently vortex to ensure homogeneity.

-

Internal Standard Spiking: In a glass centrifuge tube, add a known volume of the deuterated internal standard mixture to a specific volume of the plasma or serum sample (e.g., 10 µL of standard mix to 100 µL of plasma). The concentration of the internal standards should be chosen to be within the linear range of the assay.

-

Monophasic Mixture Formation: Add a pre-chilled mixture of chloroform and methanol (1:2, v/v) to the sample. For a 100 µL plasma sample, a common volume is 1 mL of the solvent mixture. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 0.5 mL of chloroform and vortex for 30 seconds. Then, add 0.5 mL of LC-MS grade water and vortex again for 30 seconds.

-

Centrifugation: Centrifuge the mixture at 3,500 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

-

Re-extraction (Optional but Recommended): To maximize lipid recovery, add another 1 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

-

Drying: Evaporate the combined organic phases to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water. The reconstitution volume should be chosen based on the expected lipid concentration and the sensitivity of the mass spectrometer.

Protocol 2: LC-MS/MS Analysis of Lipids

This protocol provides a general framework for the analysis of lipids using liquid chromatography coupled to tandem mass spectrometry. Specific parameters will need to be optimized based on the lipid classes of interest and the instrumentation used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

Materials:

-

Reconstituted lipid extract

-

LC-MS grade mobile phases (e.g., Mobile Phase A: acetonitrile/water with additives like ammonium formate or formic acid; Mobile Phase B: isopropanol/acetonitrile with the same additives)

-

Appropriate LC column (e.g., C18 or C30 reversed-phase column)

Procedure:

-

Chromatographic Separation:

-

Equilibrate the LC column with the initial mobile phase conditions.

-

Inject a specific volume of the reconstituted lipid extract (e.g., 5 µL) onto the column.

-

Apply a chromatographic gradient to separate the different lipid classes and species. A typical gradient starts with a lower percentage of the stronger organic mobile phase (B) and gradually increases to elute the more hydrophobic lipids.

-

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in either positive or negative ionization mode, or switch between modes, depending on the lipid classes being analyzed. For example, phosphatidylcholines (PC) and triacylglycerols (TAG) are typically analyzed in positive mode, while phosphatidylethanolamines (PE) and fatty acids are often analyzed in negative mode.

-

For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This involves selecting the precursor ion of the lipid of interest and a specific fragment ion. Set up MRM transitions for both the endogenous lipid and its corresponding deuterated internal standard.

-

For untargeted or discovery lipidomics, acquire full scan MS and data-dependent MS/MS spectra using a high-resolution mass spectrometer.

-

-

Data Acquisition and Processing:

-

Acquire data over the entire LC gradient.

-

Process the raw data using appropriate software. This includes peak integration for both the endogenous lipid and the deuterated internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Quantify the endogenous lipid concentration by using a calibration curve constructed from the peak area ratios of known concentrations of the analyte and a fixed concentration of the internal standard.

-

Visualizing Workflows and Pathways with Graphviz

Clear visualization of experimental workflows and biological pathways is crucial for understanding and communicating complex scientific concepts. The following diagrams were generated using the DOT language in Graphviz.

Lipidomics Experimental Workflow

Caption: A typical experimental workflow for quantitative lipidomics using deuterated standards.

Sphingolipid de novo Synthesis Pathway

The study of sphingolipid metabolism, which plays a critical role in cell signaling and membrane structure, is greatly facilitated by the use of stable isotope-labeled precursors like deuterated L-serine and palmitoyl-CoA.

Caption: The de novo sphingolipid synthesis pathway traced with deuterated precursors.

Eicosanoid Signaling Pathway

Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. Deuterated arachidonic acid can be used as a tracer to study the flux through different enzymatic pathways.

Caption: Eicosanoid signaling pathways investigated using deuterated arachidonic acid.

Conclusion

Deuterated standards are an indispensable tool in modern lipidomics, providing the necessary foundation for accurate and precise quantification of lipid species. By effectively correcting for experimental variability, they enable researchers to obtain reliable data that can be confidently interpreted in a biological context. The detailed protocols and visual workflows provided in this guide serve as a practical resource for scientists and researchers in the field, empowering them to conduct high-quality lipidomic studies. As the field of lipidomics continues to expand, the principled application of deuterated standards will remain a critical element in advancing our understanding of the profound impact of lipids on human health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

Understanding Peroxisomal Disorders Through Phytanic Acid Analysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peroxisomal disorders are a heterogeneous group of genetic conditions characterized by impairments in peroxisome biogenesis or the function of specific peroxisomal enzymes. A key biomarker for several of these disorders is the accumulation of phytanic acid, a branched-chain fatty acid derived from dietary sources. Elevated levels of phytanic acid are a hallmark of conditions such as Adult Refsum Disease and are also observed in broader peroxisomal biogenesis disorders like Zellweger spectrum disorder. Consequently, the accurate quantification of phytanic acid in biological samples is crucial for the diagnosis, monitoring, and development of therapeutic strategies for these debilitating diseases. This guide provides an in-depth overview of the role of phytanic acid in peroxisomal disorders, detailed methodologies for its analysis, and a framework for interpreting the resulting data.

The Role of Phytanic Acid in Peroxisomal Function and Disease

Peroxisomes are cellular organelles essential for various metabolic processes, including the breakdown of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[1][2] Phytanic acid, obtained from dietary sources like dairy products, ruminant fats, and certain fish, cannot be metabolized by the typical beta-oxidation pathway due to a methyl group at its beta-carbon.[1][3] Instead, it undergoes alpha-oxidation within the peroxisome, a process that removes one carbon atom to yield pristanic acid, which can then enter the beta-oxidation pathway.[4]

A deficiency in the enzymes required for alpha-oxidation, most notably phytanoyl-CoA hydroxylase (PHYH), leads to the systemic accumulation of phytanic acid. This buildup is the primary pathogenic mechanism in Adult Refsum Disease, a rare autosomal recessive disorder. Symptoms of Refsum disease include retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia. Elevated phytanic acid levels are also found in Zellweger spectrum disorders, which are characterized by defects in the biogenesis of the entire peroxisome, and in rhizomelic chondrodysplasia punctata (RCDP) type 1, where the import of certain peroxisomal enzymes is impaired.

The accumulation of phytanic acid is believed to have deleterious effects on cellular membranes and various signaling pathways, contributing to the neurological and ophthalmological symptoms observed in these disorders. Therefore, the analysis of phytanic acid and its metabolic precursor, pristanic acid, is a cornerstone in the biochemical diagnosis of these conditions.

Quantitative Analysis of Phytanic Acid

The accurate measurement of phytanic acid in plasma or serum is critical for diagnosing and managing peroxisomal disorders. The following tables summarize the reference ranges and typical pathological concentrations of phytanic acid.

Table 1: Plasma Phytanic Acid Concentrations in Healthy Individuals and Peroxisomal Disorders

| Analyte | Condition | Concentration Range (µmol/L) | Reference(s) |

| Phytanic Acid | Healthy Individuals | < 10 | |

| Adult Refsum Disease | > 200 (can exceed 1300) | ||

| Zellweger Spectrum Disorders | Elevated | ||

| Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 | Elevated |

Table 2: Diagnostic Ratios of Pristanic to Phytanic Acid

| Disorder | Pristanic Acid / Phytanic Acid Ratio | Pathophysiology | Reference(s) |

| Adult Refsum Disease | Low | Defective alpha-oxidation of phytanic acid to pristanic acid. | |

| Zellweger Spectrum Disorders | Normal to slightly elevated | General peroxisomal dysfunction affecting both alpha- and beta-oxidation. | |

| D-bifunctional Protein (DBP) Deficiency | Increased | Impaired beta-oxidation of pristanic acid, leading to its accumulation and a secondary increase in phytanic acid. |

Experimental Protocols for Phytanic Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of phytanic acid in biological samples. The following protocol outlines a typical workflow for plasma phytanic acid analysis.

Sample Preparation and Lipid Extraction

-

Sample Collection: Collect whole blood in a heparinized or SST tube. Separate plasma or serum by centrifugation and store at -80°C until analysis.

-

Internal Standard Spiking: To a 50 µL plasma sample, add a known concentration of a deuterated internal standard, such as d3-phytanic acid, to correct for extraction losses and analytical variability.

-

Hydrolysis (Saponification): To release phytanic acid from complex lipids, add 1 mL of 5% (w/v) ethanolic potassium hydroxide. Incubate the mixture at 60°C for 1 hour. This step is crucial for the complete liberation of free phytanic acid.

-

Extraction: After cooling, add 1 mL of water and 4 mL of hexane. Shake vigorously for 20 minutes to extract the lipids into the organic phase.

-

Phase Separation: Centrifuge the sample to separate the aqueous and organic layers. Carefully transfer the upper hexane layer containing the lipids to a new tube.

-

Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.

Derivatization

To improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis, they must be derivatized.

-

Reagent: Add a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried lipid extract.

-

Incubation: Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

-

Gas Chromatography Conditions:

-

Column: A non-polar capillary column, such as a BPX5 (25 m x 0.25 mm, 0.22 µm film thickness), is suitable for separating fatty acid methyl esters.

-

Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 0.5 minutes.

-

Ramp 1: Increase to 210°C at 30°C/min, hold for 1 minute.

-

Ramp 2: Increase to 300°C at 10°C/min, hold for 1 minute.

-

-

Injector Temperature: 300°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 220°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of phytanic acid and the internal standard.

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of phytanic acid and a constant concentration of the internal standard. Process these standards in the same manner as the plasma samples.

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of the phytanic acid derivative to the peak area of the internal standard derivative against the concentration of the phytanic acid standards. Determine the concentration of phytanic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizing Key Pathways and Workflows

Phytanic Acid Alpha-Oxidation Pathway

Caption: Metabolic pathway of phytanic acid alpha-oxidation in the peroxisome.

Experimental Workflow for Phytanic Acid Analysis

References

The Intricate Role of Phytanic Acid in Cellular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from dietary sources, has emerged as a significant modulator of key cellular processes. While its accumulation is pathognomonic for the inherited metabolic disorder Refsum disease, burgeoning research has unveiled its intricate functions in cellular signaling, gene regulation, and mitochondrial bioenergetics. This technical guide provides a comprehensive overview of the current understanding of phytanic acid's cellular functions, with a particular focus on its role as a nuclear receptor agonist and its impact on cellular homeostasis. This document is intended to serve as a resource for researchers and drug development professionals investigating the physiological and pathophysiological roles of phytanic acid and exploring its potential as a therapeutic target.

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid not synthesized de novo by mammals. Its primary source is the diet, originating from the degradation of phytol, a constituent of chlorophyll found in green vegetables and ruminant fats.[1] In healthy individuals, phytanic acid is metabolized through a specialized peroxisomal α-oxidation pathway.[2][3] However, genetic defects in this pathway lead to the accumulation of phytanic acid in tissues and plasma, resulting in the severe neurological and multi-organ manifestations of Refsum disease.[2] Beyond its role in pathology, phytanic acid is now recognized as an important signaling molecule, exerting its effects through the activation of nuclear receptors and influencing a range of cellular functions.

Phytanic Acid Metabolism: The α-Oxidation Pathway

The presence of a methyl group on the β-carbon of phytanic acid prevents its degradation via the typical β-oxidation pathway.[4] Instead, it undergoes α-oxidation, a multi-step enzymatic process primarily occurring in peroxisomes.

The key enzymatic steps are:

-

Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase.

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH), an iron and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal and formyl-CoA.

-

Dehydrogenation: Pristanal is subsequently oxidized by an aldehyde dehydrogenase to pristanic acid.

-

β-Oxidation: Pristanic acid, now lacking the β-methyl branch, can be activated to pristanoyl-CoA and undergo peroxisomal β-oxidation.

A defect in the PHYH gene is the primary cause of Adult Refsum disease.

Phytanic Acid as a Signaling Molecule: Nuclear Receptor Activation

Phytanic acid functions as a natural ligand for several nuclear receptors, thereby directly influencing gene expression related to lipid metabolism and cellular homeostasis.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Phytanic acid is a well-established agonist of PPARα, a key regulator of lipid catabolism. The activation of PPARα by phytanic acid leads to the upregulation of genes involved in fatty acid oxidation. This creates a feedback loop where phytanic acid promotes its own degradation.

Retinoid X Receptor (RXR)

Phytanic acid also serves as a ligand for the Retinoid X Receptor (RXR), a promiscuous nuclear receptor that forms heterodimers with many other nuclear receptors, including PPARα. Evidence suggests that phytanic acid can bind to RXRα and promote the formation of an RXRα/RXR response element complex, inducing a conformational change similar to that caused by the canonical RXR ligand, 9-cis-retinoic acid. While the precise binding affinity (Kd) for this interaction is not definitively established, competition assays have demonstrated its high affinity for the 9-cis-RA binding site.

Cellular Effects of Phytanic Acid Accumulation

The pathological accumulation of phytanic acid, as seen in Refsum disease, leads to a cascade of detrimental cellular effects.

Cytotoxicity

High concentrations of phytanic acid are cytotoxic to various cell types, including neuronal cells. The cytotoxic effects are dose-dependent and can be observed at concentrations as low as 5 µM in neuroblastoma cells.

Disruption of Calcium Homeostasis

Phytanic acid can induce a rapid and transient increase in intracellular calcium concentration. This effect is largely independent of extracellular calcium, suggesting that phytanic acid mobilizes calcium from intracellular stores.

Mitochondrial Dysfunction

Mitochondria are a key target of phytanic acid toxicity. Exposure to phytanic acid can lead to:

-

Depolarization of the mitochondrial membrane potential: Phytanic acid can dissipate the mitochondrial membrane potential in a dose-dependent manner.

-

Inhibition of the electron transport chain: It can impair the function of the respiratory chain, leading to decreased ATP production.

-

Increased generation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction induced by phytanic acid results in the overproduction of ROS, leading to oxidative stress.

| Cellular Effect | Phytanic Acid Concentration | Cell Type | Reference |

| Cytotoxicity | 5 µM | Neuroblastoma Neuro2a cells | |

| Cytotoxicity | 50 µM | Rat hippocampal astrocytes | |

| Increased Intracellular Ca2+ | 100 µM | Rat hippocampal astrocytes | |

| Mitochondrial Depolarization | Dose-dependent | Isolated rat brain mitochondria | |

| Increased ROS Generation | 100 µM | Rat hippocampal astrocytes |

Experimental Protocols

Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and quantification of phytanic acid from plasma samples.

5.1.1. Materials

-

Plasma sample

-

Internal standard (e.g., deuterated phytanic acid)

-

Ethanolic potassium hydroxide (5% w/v)

-

Hexane

-

Water (HPLC grade)

-

Anhydrous sodium sulfate

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

5.1.2. Procedure

-

Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard.

-

Saponification: Add 1 mL of 5% ethanolic potassium hydroxide and incubate at 70°C for 1 hour to hydrolyze the esterified phytanic acid.

-

Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes.

-

Isolation: Carefully transfer the upper hexane layer to a new tube. Repeat the extraction of the aqueous layer with another 2 mL of hexane and combine the hexane fractions.

-

Drying: Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Derivatization: Add 50 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of the derivatizing agent (BSTFA + 1% TMCS). Cap the vial tightly and heat at 60°C for 30 minutes.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of phytanic acid from other fatty acids. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized phytanic acid and the internal standard.

Luciferase Reporter Gene Assay for PPARα Activation

This protocol describes a cell-based assay to measure the activation of PPARα by phytanic acid.

5.2.1. Materials

-

Hepatoma cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

PPARα expression vector

-

Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL3-PPRE-luc)

-

Transfection reagent

-

Phytanic acid stock solution

-

Luciferase assay reagent

-

Luminometer

5.2.2. Procedure

-

Cell Culture and Transfection: Culture HepG2 cells to 70-80% confluency. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of phytanic acid (and a vehicle control). Incubate for another 24 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a Renilla luciferase control was used, perform a second measurement with the appropriate reagent.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and express the results as fold induction over the vehicle control.

Mitochondrial Membrane Potential Assay

This protocol outlines a method to assess the effect of phytanic acid on mitochondrial membrane potential using a fluorescent dye.

5.3.1. Materials

-

Adherent cell line (e.g., primary astrocytes or a neuronal cell line)

-

Cell culture medium

-

Phytanic acid stock solution

-

Mitochondrial membrane potential-sensitive dye (e.g., Tetramethylrhodamine, Methyl Ester - TMRM)

-

Fluorescence microscope or plate reader

5.3.2. Procedure

-

Cell Seeding: Seed the cells in a suitable format for fluorescence imaging or plate-based reading (e.g., glass-bottom dishes or black-walled, clear-bottom 96-well plates).

-

Dye Loading: Incubate the cells with a low, non-quenching concentration of TMRM in a suitable buffer or medium for 30-60 minutes at 37°C.

-

Baseline Measurement: Acquire a baseline fluorescence measurement.

-

Treatment: Add phytanic acid at the desired concentrations to the cells.

-

Time-Lapse Imaging/Reading: Monitor the fluorescence intensity over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

Positive Control: As a positive control for mitochondrial depolarization, use a known uncoupler such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

Conclusion